molecular formula C14H16N2O4S2 B2713622 N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1396848-12-6

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2713622
CAS No.: 1396848-12-6
M. Wt: 340.41
InChI Key: ACNSUGTTWVEAIK-UHFFFAOYSA-N
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Description

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a thiophene ring, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the sulfamoyl and acetamide groups. Key steps may include:

    Thiophene Functionalization: Introduction of functional groups onto the thiophene ring.

    Sulfamoylation: Reaction of the functionalized thiophene with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.

    Acetamidation: Reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.

    Sulfamoyl Compounds: Sulfamoyl chloride and sulfamoyl benzene derivatives are similar in terms of the sulfamoyl group.

    Acetamide Compounds: Acetaminophen and acetamide share the acetamide functional group.

Uniqueness

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to the combination of the thiophene ring, sulfamoyl group, and acetamide group in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[4-[(2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-10(17)16-11-4-6-12(7-5-11)22(19,20)15-9-13(18)14-3-2-8-21-14/h2-8,13,15,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNSUGTTWVEAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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